Shurimycin A
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Overview
Description
Shurimycin A is a natural product found in Streptomyces hygroscopicus with data available.
Scientific Research Applications
Genetic Analysis and Antibiotic Resistance
Genetic Analysis of High-Level Vancomycin-Resistant Staphylococcus aureus A significant study by Weigel et al. (2003) explored the genetic aspects of a Staphylococcus aureus isolate exhibiting high-level resistance to vancomycin. This isolate contained a multiresistance conjugative plasmid with resistance elements for various antibiotics and disinfectants, highlighting the transfer of vancomycin resistance via interspecies transfer of Tn1546 from Enterococcus faecalis. This study underscores the complex genetic interactions and resistance mechanisms in bacterial pathogens Weigel et al., 2003.
Antibiotics in the Environment
Occurrence and Toxicity of Antibiotics in the Aquatic Environment Kovaláková et al. (2020) provided a comprehensive review of the presence and ecological impact of various antibiotics, including Shurimycin A, in aquatic environments. The study detailed the concentration levels of these antibiotics in different water bodies, their consumption patterns, and the ecotoxicological risks they pose to aquatic organisms, emphasizing the urgent need for monitoring and mitigating the environmental impacts of antibiotics Kovaláková et al., 2020.
Antibiotics in Sewage Treatment
Screening of Human Antibiotic Substances in Sewage Treatment Plants Lindberg et al. (2005) investigated the presence and flow of human antibiotic substances, including this compound, in sewage treatment plants. The study provided insights into the environmental load and the effectiveness of sewage treatment processes in managing these substances, highlighting the complex dynamics of antibiotic presence in urban wastewater management Lindberg et al., 2005.
Antibacterial Applications and Resistance
Glycosidase Inhibitors Practical Use
Asano (2003) reviewed the applications and implications of glycosidase inhibitors, some of which are structural analogs or derivatives of antibiotics like this compound. These inhibitors have been recognized for their role in various biological processes and their potential in agricultural and therapeutic applications, reflecting the broader applications of antibiotic-derived compounds Asano, 2003.
Properties
Molecular Formula |
C56H95N3O17 |
---|---|
Molecular Weight |
1082.4 g/mol |
IUPAC Name |
3-[[(10E,12E,18E,20E)-5,7,9,23,25,27,31,33,34,35-decahydroxy-8,10,14,22,26,30-hexamethyl-15-[(E)-10-[(N'-methylcarbamimidoyl)amino]dec-6-en-2-yl]-17-oxo-16,37-dioxabicyclo[31.3.1]heptatriaconta-10,12,18,20-tetraen-3-yl]oxy]-3-oxopropanoic acid |
InChI |
InChI=1S/C56H95N3O17/c1-33-18-14-15-22-50(69)75-53(36(4)19-13-11-9-10-12-16-25-59-55(57)58-8)37(5)21-17-20-35(3)52(71)39(7)45(63)27-40(60)26-41(74-51(70)31-49(67)68)28-42-29-47(65)54(72)56(73,76-42)32-48(66)34(2)23-24-43(61)38(6)46(64)30-44(33)62/h9-10,14-15,17-18,20-22,33-34,36-48,52-54,60-66,71-73H,11-13,16,19,23-32H2,1-8H3,(H,67,68)(H3,57,58,59)/b10-9+,18-14+,21-17+,22-15+,35-20+ |
InChI Key |
LTUWJYTYKHHVPU-IPSANITBSA-N |
Isomeric SMILES |
CC1CCC(C(C(CC(C(/C=C/C=C/C(=O)OC(C(/C=C/C=C(/C(C(C(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)OC(=O)CC(=O)O)O)O)C)O)\C)C)C(C)CCC/C=C/CCCNC(=NC)N)C)O)O)C)O |
Canonical SMILES |
CC1CCC(C(C(CC(C(C=CC=CC(=O)OC(C(C=CC=C(C(C(C(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)OC(=O)CC(=O)O)O)O)C)O)C)C)C(C)CCCC=CCCCNC(=NC)N)C)O)O)C)O |
Synonyms |
shurimycin A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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